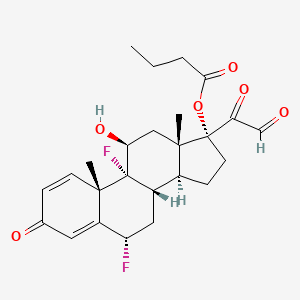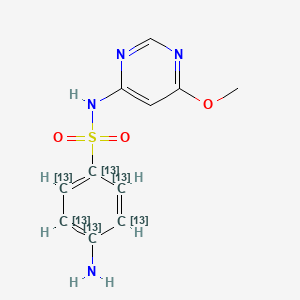
1-(6-Chloropyridin-2-yl)cyclopentanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile is an organic compound that features a cyclopentane ring substituted with a nitrile group and a chloropyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile typically involves the reaction of 6-chloropyridine with cyclopentanone followed by the introduction of a nitrile group. One common method includes:
Cyclopentanone Reaction: Cyclopentanone is reacted with 6-chloropyridine in the presence of a base such as sodium hydride or potassium tert-butoxide to form the intermediate 1-(6-chloropyridin-2-yl)cyclopentanol.
Nitrile Introduction: The intermediate is then treated with a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the nitrile group, resulting in the formation of 1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The cyclopentane ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Reduction: The major product is the corresponding amine.
Oxidation: Products include cyclopentanone derivatives with additional functional groups.
Applications De Recherche Scientifique
1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloropyridinyl group can interact with active sites of enzymes, while the nitrile group can form hydrogen bonds or coordinate with metal ions in biological systems. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid
- 1-(6-chloropyridin-2-yl)cyclopentanol
- 1-(6-chloropyridin-2-yl)cyclohexane-1-carbonitrile
Comparison: 1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile is unique due to its specific combination of a cyclopentane ring and a nitrile group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinity towards biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C11H11ClN2 |
|---|---|
Poids moléculaire |
206.67 g/mol |
Nom IUPAC |
1-(6-chloropyridin-2-yl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C11H11ClN2/c12-10-5-3-4-9(14-10)11(8-13)6-1-2-7-11/h3-5H,1-2,6-7H2 |
Clé InChI |
UTKCDJVKIAPMGI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#N)C2=NC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13850119.png)
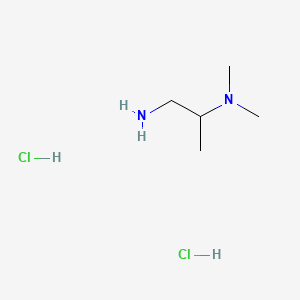
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
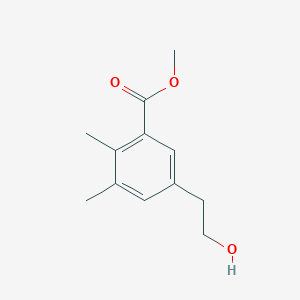


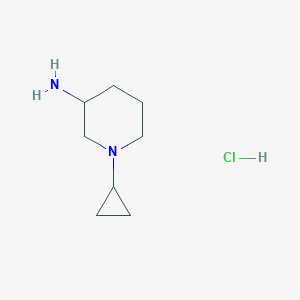

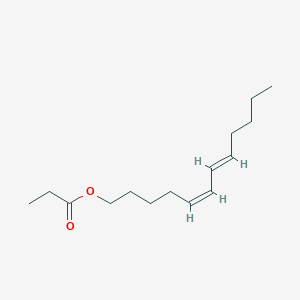
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
